2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,4-Dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group and a para-substituted phenyl ring bearing 2,4-dimethoxy groups.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-17-12-14-28(15-13-17)24-11-9-21(25-26-24)18-4-6-19(7-5-18)27-33(29,30)23-10-8-20(31-2)16-22(23)32-3/h4-11,16-17,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHJGNYJFRBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Here is a general synthetic route:
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Formation of the Pyridazinyl Intermediate
Starting Material: 4-methylpiperidine
Reagents: Pyridazine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or DMF, under inert atmosphere, at room temperature to moderate heat.
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Formation of the Phenylsulfonamide Intermediate
Starting Material: 2,4-dimethoxybenzenesulfonyl chloride
Reagents: Aniline derivatives, base (e.g., triethylamine)
Conditions: The reaction is typically conducted in an organic solvent like dichloromethane, at low to moderate temperatures.
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Coupling of Intermediates
Reagents: The pyridazinyl intermediate and the phenylsulfonamide intermediate
Conditions: The coupling reaction is performed in an organic solvent, using a coupling agent (e.g., EDC, HOBt), under inert atmosphere, at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reagents: Oxidizing agents such as potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions, at elevated temperatures.
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Reduction: : Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF, under inert atmosphere, at low temperatures.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Reagents: Nucleophiles such as amines, thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO, at room temperature to moderate heat.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridazine vs. Pyridine Derivatives
The target compound’s pyridazine core distinguishes it from analogs like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (), which contains a pyridine ring. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to pyridine, though this is speculative without activity data.
Pyrazolo[3,4-d]pyrimidin Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces pyridazine with a pyrazolopyrimidine core. Its higher molecular mass (589.1 g/mol) and melting point (175–178°C) suggest enhanced stability compared to pyridazine-based compounds .
Substituent Effects on Physicochemical Properties
Methoxy vs. Methyl Substituents
The target compound’s 2,4-dimethoxy substituents contrast with the 4-methoxy-2,5-dimethyl groups in 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (). However, steric hindrance from the 2,5-dimethyl groups in the analog may reduce binding affinity in sterically constrained targets .
Piperidine vs. Piperazine Moieties
The 4-methylpiperidin-1-yl group in the target compound differs from the piperazine moiety in ’s analog. Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s pKa ~9.8) could alter protonation states under physiological conditions, affecting solubility and target engagement.
Positional Isomerism
The para-substituted phenyl ring in the target compound contrasts with the meta-substituted phenyl in ’s analog. Para substitution may optimize spatial alignment with target binding pockets, though meta substitution could reduce steric clashes in certain contexts.
Table: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
